

Introduction: The Structural Significance of the Biphenyl Scaffold

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Compound of Interest

Compound Name: *4,4'-Biphenyldiacrylic acid*

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The biphenyl moiety, consisting of two phenyl rings connected by a single carbon-carbon bond, is a ubiquitous structural motif in a vast array of organic molecules, from liquid crystals to pharmaceuticals. The utility of biphenyl-based molecules is intrinsically linked to their unique conformational flexibility. The central C-C bond allows for rotation of the phenyl rings relative to each other, giving rise to a range of possible dihedral (torsional) angles. This rotation is not entirely free, however, as it is governed by a delicate balance of two opposing forces:

- **Steric Hindrance:** The hydrogen atoms on the ortho-positions (2, 2', 6, and 6') of the two phenyl rings can clash with each other, creating repulsive forces that disfavor a planar conformation.
- **π -Conjugation:** A planar arrangement of the two phenyl rings allows for the delocalization of π -electrons across the entire biphenyl system. This extended conjugation is an electronically stabilizing force.

The final, most stable conformation of a biphenyl derivative is a compromise between these steric and electronic effects.^{[1][2][3]} For unsubstituted biphenyl, the equilibrium dihedral angle in the gas phase is approximately 45°.^[4]

Molecular Geometry of 4,4'-Biphenyldiacrylic Acid: A Detailed Analysis

4,4'-Biphenyldiacrylic acid features acrylic acid groups at the para-positions of each phenyl ring. While direct crystallographic data for this specific molecule is not readily available in the public domain, we can infer its geometric properties from the well-studied and structurally similar 4,4'-biphenyldicarboxylic acid (BPDC).[5][6]

The Biphenyl Core: Torsional Flexibility

The key determinant of the overall shape of **4,4'-biphenyldiacrylic acid** is the torsional angle between the two phenyl rings. In the solid state, biphenyl derivatives can be influenced by crystal packing forces, which may favor a more planar conformation to facilitate intermolecular interactions like hydrogen bonding and π -stacking.[2][3] For instance, the crystal structure of 4,4'-biphenyldicarboxylic acid co-crystallized with N,N-dimethylformamide (DMF) reveals a network of hydrogen bonds.[6]

In solution or in the gas phase, where intermolecular forces are weaker, the molecule is more likely to adopt a non-planar conformation to minimize steric strain. Computational studies on various biphenyl derivatives have shown that the energy barrier to rotation around the central C-C bond is relatively low, allowing for a range of accessible conformations.[1]

The Acrylic Acid Substituents: Planarity and Conjugation

The acrylic acid groups introduce additional structural considerations. The double bond within the acrylic moiety favors a planar arrangement of the atoms involved to maximize p-orbital overlap. This planarity extends to the adjacent phenyl ring, promoting conjugation between the aromatic system and the acrylate group. This extended conjugation can have a significant impact on the electronic properties of the molecule, influencing its absorption and emission of light.

The carboxylic acid portion of the acrylic acid group is also planar. The presence of the vinyl group between the phenyl ring and the carboxylic acid provides additional rotational freedom compared to the direct attachment in BPDC. However, the drive for extended conjugation will

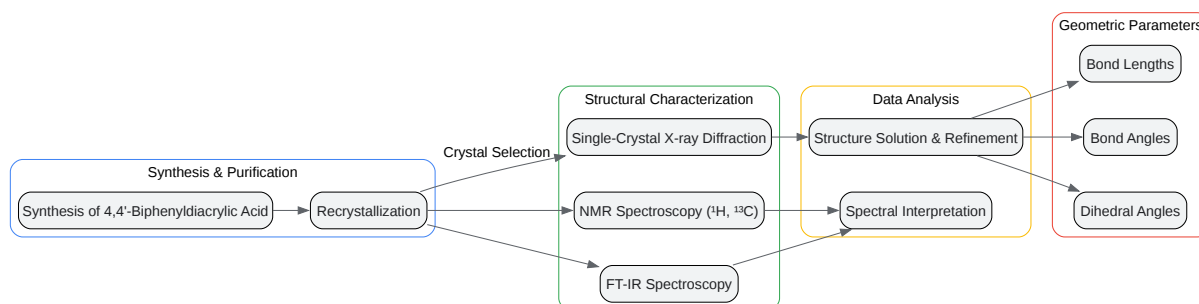
likely favor a relatively planar arrangement of the entire substituent with respect to the phenyl ring to which it is attached.

Experimental and Computational Characterization Techniques

A comprehensive understanding of the molecular geometry of **4,4'-biphenyldiacrylic acid** requires a combination of experimental and computational techniques.

Experimental Methodologies

A standard experimental workflow for characterizing the molecular geometry of a novel crystalline material like **4,4'-biphenyldiacrylic acid** is outlined below.



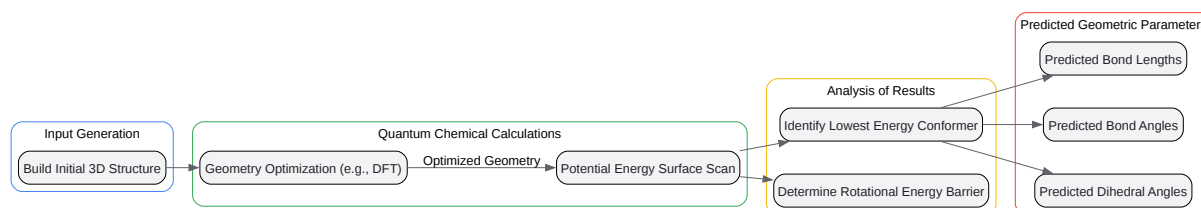
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Caption: Experimental workflow for determining molecular geometry.

- **Single-Crystal X-ray Diffraction (SC-XRD):** This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A suitable single crystal of **4,4'-biphenyldiacrylic acid** would be grown, and its diffraction pattern under X-ray irradiation would be analyzed to yield detailed information on bond lengths, bond angles, and the crucial torsional angle between the phenyl rings.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy can provide valuable insights into the molecular structure in solution.^{[7][8][9]} The chemical shifts and coupling constants of the protons and carbons can be used to confirm the connectivity of the molecule and can also provide information about the conformational preferences in a given solvent.
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** FT-IR spectroscopy is used to identify the functional groups present in the molecule. The vibrational frequencies of the C=C, C=O, and O-H bonds can confirm the presence of the acrylic acid moieties and provide information about the intermolecular interactions, such as hydrogen bonding, in the solid state.

Computational Modeling

In the absence of experimental data, or to complement it, computational modeling is a powerful tool for predicting and understanding molecular geometry.



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Caption: Computational workflow for predicting molecular geometry.

- Density Functional Theory (DFT): DFT calculations can be used to determine the lowest energy conformation of the molecule in the gas phase. By performing a potential energy surface scan, where the torsional angle between the phenyl rings is systematically varied, one can identify the most stable conformation and the energy barrier to rotation.
- Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in a condensed phase (e.g., in a solvent or in an amorphous solid). These simulations can reveal the range of accessible conformations and the timescale of conformational changes.

Quantitative Geometric Data (Based on 4,4'-Biphenyldicarboxylic Acid Dimethyl Ester)

While specific data for the diacrylic acid is pending experimental determination, the crystal structure of the closely related dimethyl biphenyl-4,4'-dicarboxylate provides a valuable reference for the expected geometry of the biphenyl core.^[10]

Parameter	Value	Source
Crystal System	Orthorhombic	[10]
Space Group	Pbca	[10]
a (Å)	7.1358 (9)	[10]
b (Å)	5.9752 (8)	[10]
c (Å)	29.709 (4)	[10]
Volume (Å ³)	1266.7 (3)	[10]

In this particular crystal structure, the molecule is essentially planar, with the complete molecule generated by an inversion center.^[10] This planarity is likely enforced by the crystal packing.

Applications and Implications of Molecular Geometry

The molecular geometry of **4,4'-biphenyldiacrylic acid** is a critical factor in determining its suitability for various applications.

- **Metal-Organic Frameworks (MOFs):** As a linker in MOFs, the length, rigidity, and orientation of the molecule will dictate the size and shape of the pores in the resulting framework.^{[5][11]} A more linear and rigid conformation would lead to more predictable and well-defined porous structures, which are crucial for applications in gas storage and separation.
- **Polymers and Liquid Crystals:** In polymer science, the geometry of the monomeric unit influences the properties of the resulting polymer.^{[12][13]} The linearity and potential for π -stacking of **4,4'-biphenyldiacrylic acid** make it a candidate for the synthesis of high-performance polymers and liquid crystalline materials.
- **Drug Development:** The three-dimensional shape of a molecule is paramount for its interaction with biological targets.^[14] The conformational flexibility of the biphenyl core allows it to adapt its shape to fit into a binding pocket of a protein or enzyme. Understanding the preferred conformations and the energy required for conformational changes is therefore essential for rational drug design.

Conclusion

The molecular geometry of **4,4'-biphenyldiacrylic acid** is characterized by the torsional flexibility of its biphenyl core and the planarity of its acrylic acid substituents. While a definitive experimental structure has yet to be reported, a comprehensive understanding can be achieved through a combination of experimental techniques, such as single-crystal X-ray diffraction, and computational modeling. The geometric properties of this molecule are of fundamental importance for its application in materials science and drug development, and further research into its solid-state and solution-phase structures is warranted.

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